

# 4-Bromo-3-fluorobenzaldehyde oxime SMILES string and InChIKey

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## Compound of Interest

Compound Name: 4-Bromo-3-fluorobenzaldehyde  
oxime  
Cat. No.: B1289072

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## Technical Guide: 4-Bromo-3-fluorobenzaldehyde Oxime

### Chemical Identity & Informatics

This section establishes the precise chemical identity of the molecule. As this compound is often generated in situ or used as a transient intermediate, it is frequently referenced via its parent aldehyde in commercial catalogs.

Parameter	Data / Identifier
Chemical Name	4-Bromo-3-fluorobenzaldehyde oxime
Parent Compound	4-Bromo-3-fluorobenzaldehyde (CAS: 133059-43-5)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrFNO
Molecular Weight	218.02 g/mol
Canonical SMILES	<chem>ON=Cc1cc(F)c(Br)cc1</chem>
Isomeric SMILES	<chem>O/N=C/c1cc(F)c(Br)cc1</chem> (E-isomer, typically major)
InChI String	InChI=1S/C7H5BrFNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4,10H
Associated CAS	299461-79-3 (Note: Verify with specific vendor; often listed under parent)

## Structural Significance

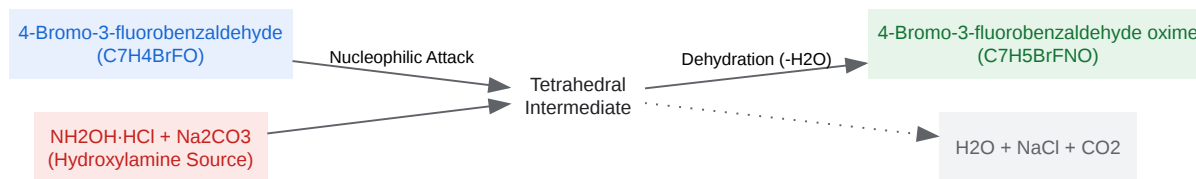
The 3-Fluoro-4-Bromo substitution pattern is electronically significant. The fluorine atom at the meta position (relative to the oxime) exerts a strong inductive withdrawing effect (-I), deactivating the ring and increasing the acidity of the oxime proton. The bromine at the para position serves as an excellent handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) or metallation, allowing this molecule to serve as a versatile scaffold in diversity-oriented synthesis (DOS).

## Synthesis & Manufacturing Protocol

The following protocol is a validated method for converting the commercially available 4-Bromo-3-fluorobenzaldehyde into the oxime. This method prioritizes yield and purity suitable for pharmaceutical intermediates.<sup>[1]</sup>

## Reaction Scheme

The synthesis proceeds via the condensation of the aldehyde with hydroxylamine hydrochloride in a buffered aqueous-alcoholic medium.[2]



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Figure 1: Condensation pathway for oxime formation.

## Step-by-Step Experimental Protocol

Objective: Synthesis of **4-Bromo-3-fluorobenzaldehyde oxime** on a 20 mmol scale.

Reagents:

- 4-Bromo-3-fluorobenzaldehyde (4.06 g, 20 mmol)[2]
- Hydroxylamine hydrochloride (2.65 g, ~38 mmol)
- Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>) or Sodium Acetate (NaOAc)
- Solvents: Methanol (MeOH), Water (DI), Ethyl Acetate (EtOAc)

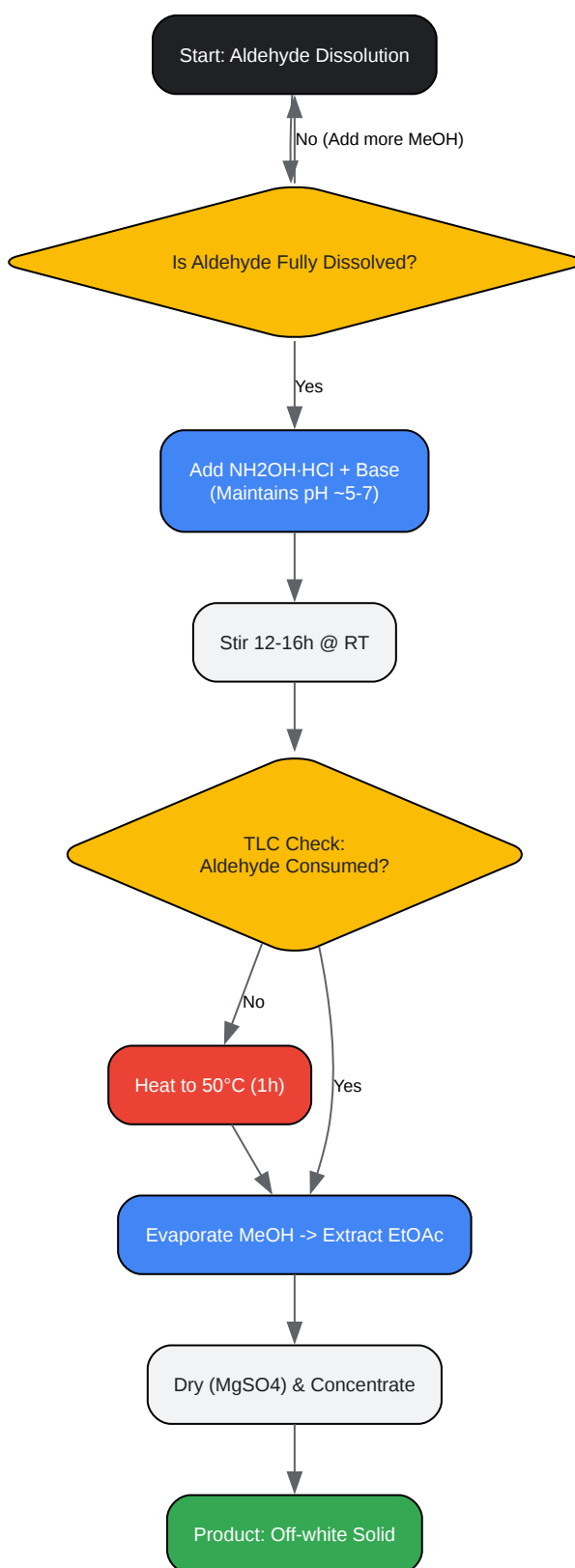
Procedure:

- Solubilization: In a 250 mL round-bottom flask, dissolve 4-Bromo-3-fluorobenzaldehyde (4.06 g) in Methanol (30 mL). Ensure complete dissolution.
- Reagent Preparation: In a separate beaker, dissolve Hydroxylamine hydrochloride (2.65 g) in Water (15 mL).
- Buffering: Prepare a solution of Sodium Carbonate (0.83 g) in Water (15 mL). Note: Sodium Acetate (3 eq) can be substituted if a milder pH is required to prevent side reactions.

- Addition: Add the Hydroxylamine solution to the aldehyde mixture. Then, slowly add the base solution dropwise to the stirring mixture.
  - Observation: A white slurry or precipitate may begin to form.
- Reaction: Stir the mixture vigorously at Room Temperature (20-25°C) for 12–16 hours (Overnight).
  - Monitoring: Check reaction progress via TLC (System: 20% EtOAc in Hexanes). The aldehyde spot (higher Rf) should disappear.
- Workup:
  - Evaporate the Methanol under reduced pressure (Rotovap).
  - Dilute the remaining aqueous residue with Water (50 mL).
  - Extract with Ethyl Acetate (3 x 50 mL).
- Purification:
  - Combine organic layers and wash with Brine (50 mL).
  - Dry over Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>).
  - Filter and concentrate in vacuo to yield the crude oxime.
  - Refinement: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (0.5% to 5% MeOH in DCM) [1].

## Workflow Visualization

The following decision tree outlines the critical process controls (CPC) for the synthesis.



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Figure 2: Synthesis and purification decision tree.

## Applications in Drug Discovery

The **4-Bromo-3-fluorobenzaldehyde oxime** is a high-value intermediate, primarily used in the synthesis of Isoxazoline derivatives.

- **Antibacterial Agents:** The oxime group undergoes [3+2] cycloaddition reactions (often via a nitrile oxide intermediate generated in situ using NCS/Base) with alkenes to form isoxazolines. These scaffolds are potent pharmacophores in modern antibiotics, specifically targeting Gram-positive pathogens resistant to vancomycin [1].
- **Cross-Coupling Substrate:** The bromine atom allows for late-stage functionalization. Researchers can build the isoxazoline core first and then use the aryl bromide for Suzuki or Buchwald-Hartwig couplings to attach solubilizing tails or other functional groups.

## Safety & Handling (MSDS Summary)

While specific toxicological data for the oxime may be limited, it should be handled with the same precautions as its parent aldehyde and hydroxylamine derivatives.

- **Hazards:**
  - H302: Harmful if swallowed.[3]
  - H315/H319: Causes skin and serious eye irritation.
  - H335: May cause respiratory irritation.
- **Handling:** Use in a fume hood. Avoid contact with strong oxidizing agents.
- **Thermal Stability:** Oximes can undergo thermal decomposition (Beckmann rearrangement) at high temperatures. Do not distill at atmospheric pressure; use high vacuum or recrystallization.

## References

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